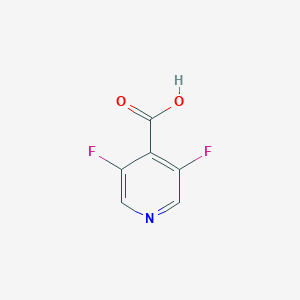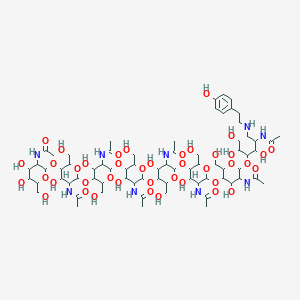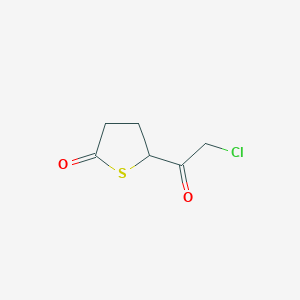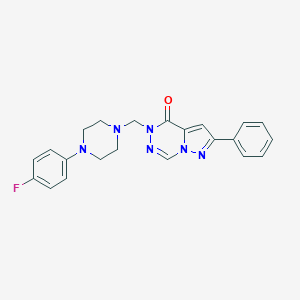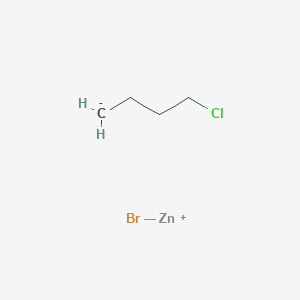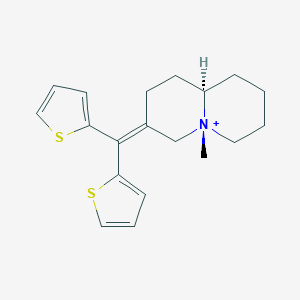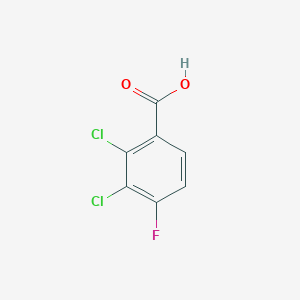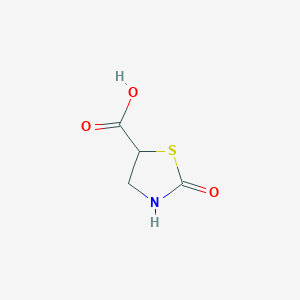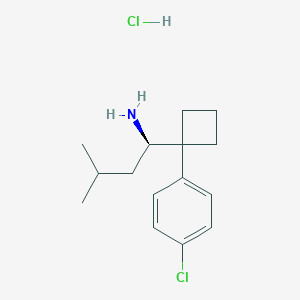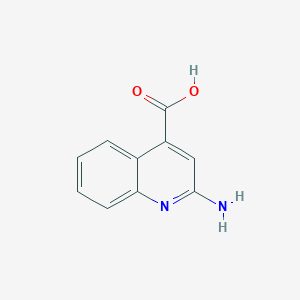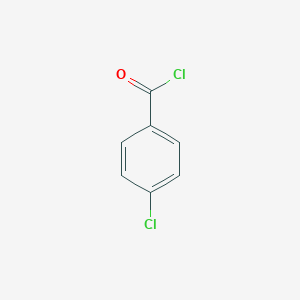
4-氯苯甲酰氯
概述
描述
4-Chlorobenzoyl chloride, also known as 4-chlorobenzoyl chloride, is an organic compound that is used in the synthesis of a variety of organic compounds. It is a colorless, crystalline, and volatile liquid with a pungent odor. 4-Chlorobenzoyl chloride is a reagent used in a variety of organic synthesis reactions, including the synthesis of pharmaceuticals and other organic compounds, such as dyes and pigments. It is also used in the synthesis of a variety of other compounds, including polymers and other materials.
科学研究应用
4-氯苯甲酰辅酶A的合成
4-氯苯甲酰氯: 用于合成4-氯苯甲酰辅酶A。 该反应通常涉及该化合物在KHCO3缓冲液中与辅酶A (CoA)反应 。所得的4-氯苯甲酰辅酶A是生物化学研究中重要的中间体,特别是在涉及氯代芳香族化合物的代谢途径的研究中。
苯的酰化
在有机合成中,4-氯苯甲酰氯用作苯的酰化剂。 该过程可以通过各种固体酸催化剂催化,包括十二钨磷酸 (DTPA)、DTPA/K-10 粘土和硫酸化氧化锆 。酰化反应是制备各种芳香族酮的基础,这些酮在制药和农用化学品行业中具有价值。
芳氧基乙酰衍生物的制备
该化合物也用于制备1-芳氧基乙酰-4-(4-氯苯甲酰)-半缩氨基脲 。这些衍生物因其潜在的生物活性而受到关注,包括抗菌和抗炎特性。
二甲氧基萘衍生物的合成
研究人员利用4-氯苯甲酰氯合成1-(4-氯苯甲酰)-2,7-二甲氧基萘 。这些萘衍生物因其多种应用而受到研究,例如在有机发光二极管 (OLED) 和其他电子材料的开发中。
医药中间体
作为医药合成中的中间体,4-氯苯甲酰氯参与了各种药物的生产。 它在合成需要氯苯甲酰部分作为其结构一部分的化合物时特别有用 。
固体酸催化剂的研究
该化合物在研究固体酸催化剂的功效方面发挥着重要作用。 通过在不同催化剂中使用4-氯苯甲酰氯与反应,研究人员可以评估和比较催化活性,这对于工业化学过程至关重要 。
材料科学应用
在材料科学中,4-氯苯甲酰氯可用于改变材料的表面特性。 这在创建疏水表面或聚合物和涂层的官能化方面特别相关 。
环境研究
最后,4-氯苯甲酰氯用于环境研究,以了解氯代有机化合物的降解。 它的反应性和分解产物可以提供对类似污染物环境归宿的见解 。
安全和危害
4-Chlorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
The primary target of 4-Chlorobenzoyl chloride is 4-chlorobenzoyl CoA ligase , an enzyme found in certain bacteria such as Alcaligenes sp. AL3007 . This enzyme plays a crucial role in the metabolism of aromatic compounds.
Mode of Action
4-Chlorobenzoyl chloride interacts with its target by serving as a substrate for the 4-chlorobenzoyl CoA ligase. The enzyme catalyzes the ligation of 4-Chlorobenzoyl chloride to Coenzyme A (CoA), forming 4-chlorobenzoyl CoA . This reaction is part of the degradation pathway of aromatic compounds in bacteria.
Biochemical Pathways
The formation of 4-chlorobenzoyl CoA is a key step in the degradation of aromatic compounds. This compound is further metabolized through a series of reactions, leading to the production of simpler molecules that can be utilized by the bacteria for energy and growth .
Result of Action
The action of 4-Chlorobenzoyl chloride results in the breakdown of aromatic compounds, contributing to the detoxification of these potentially harmful substances in the environment. In organisms capable of metabolizing this compound, it may also serve as a source of energy and carbon .
Action Environment
Environmental factors can significantly influence the action of 4-Chlorobenzoyl chloride. For instance, the compound is moisture sensitive , and contact with water can lead to the release of toxic gases . Therefore, the compound’s action, efficacy, and stability can be affected by the presence of water and the overall moisture levels in the environment.
生化分析
Biochemical Properties
4-Chlorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various biologically active compounds. It interacts with enzymes such as acyltransferases, which facilitate the transfer of the acyl group from 4-chlorobenzoyl chloride to other molecules . This interaction is crucial in the formation of acylated derivatives that are essential in biochemical pathways. Additionally, 4-chlorobenzoyl chloride can react with proteins and other biomolecules, forming covalent bonds that modify their structure and function .
Cellular Effects
The effects of 4-chlorobenzoyl chloride on cells and cellular processes are profound. It can influence cell signaling pathways by modifying key signaling proteins through acylation . This modification can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, 4-chlorobenzoyl chloride has been shown to affect the expression of genes involved in inflammatory responses and metabolic pathways . These changes can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-chlorobenzoyl chloride exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by acylating their active sites, thereby altering their catalytic activity . This compound can also induce changes in gene expression by modifying transcription factors and other regulatory proteins . The acylation of these proteins can lead to the activation or repression of specific genes, influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chlorobenzoyl chloride can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade in the presence of water, releasing hydrochloric acid . Long-term exposure to 4-chlorobenzoyl chloride can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important considerations in experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 4-chlorobenzoyl chloride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that high doses of 4-chlorobenzoyl chloride can cause tissue damage, inflammation, and oxidative stress in animal models . These threshold effects highlight the importance of careful dosage selection in experimental studies to avoid toxicity.
Metabolic Pathways
4-Chlorobenzoyl chloride is involved in several metabolic pathways, including the synthesis of acyl-CoA derivatives. It interacts with enzymes such as acyl-CoA synthetases, which catalyze the formation of 4-chlorobenzoyl-CoA . This intermediate can then enter various metabolic pathways, influencing metabolic flux and metabolite levels. The presence of 4-chlorobenzoyl chloride can also affect the activity of other enzymes and cofactors involved in these pathways .
Transport and Distribution
Within cells and tissues, 4-chlorobenzoyl chloride is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 4-chlorobenzoyl chloride can also influence its accumulation in tissues, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 4-chlorobenzoyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects. For example, 4-chlorobenzoyl chloride may be directed to the nucleus, where it can modify transcription factors and influence gene expression .
属性
IUPAC Name |
4-chlorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIDDEGICSMIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051619 | |
| Record name | 4-Chlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; mp = 12-14 deg C; [Acros Organics MSDS] | |
| Record name | 4-Chlorobenzoyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20020 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.05 [mmHg] | |
| Record name | 4-Chlorobenzoyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20020 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
122-01-0 | |
| Record name | 4-Chlorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UQ7JCV2YP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Chlorobenzoyl chloride?
A1: The molecular formula of 4-Chlorobenzoyl chloride is C₇H₄Cl₂O, and its molecular weight is 175.01 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 4-Chlorobenzoyl chloride?
A2: Common spectroscopic techniques for characterizing 4-Chlorobenzoyl chloride include: * NMR Spectroscopy: ¹H NMR and ¹³C NMR provide information about the hydrogen and carbon atoms in the molecule, respectively, confirming its structure. [] * IR Spectroscopy: IR spectroscopy identifies functional groups present in the molecule, such as the carbonyl group (C=O) and the C-Cl bond. [, , ] * Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound, providing further structural confirmation. [, , ]
Q3: Can you describe a common synthetic route for 4-Chlorobenzoyl chloride?
A3: A common synthesis involves the reaction of 4-chlorotoluene with chlorine gas, followed by hydrolysis. This method results in a high yield (94.6%) and purity (99.3%) of 4-Chlorobenzoyl chloride. []
Q4: What is the primary reactive site in 4-Chlorobenzoyl chloride?
A4: The acyl chloride group (-COCl) is the most reactive site in 4-Chlorobenzoyl chloride. It readily undergoes nucleophilic acyl substitution reactions.
Q5: How is 4-Chlorobenzoyl chloride utilized in organic synthesis?
A5: 4-Chlorobenzoyl chloride serves as a versatile building block for various organic compounds: * Synthesis of Amides: It reacts with amines to form amides, a reaction exploited in synthesizing pharmaceuticals like bezafibrate [], dimethomorph [], and potential anticancer agents. [, ] * Synthesis of Esters: It reacts with alcohols to form esters, illustrated by the synthesis of quinolin-8-yl 4-chlorobenzoate, a compound with potential antitumor properties. [] * Synthesis of 1,3,4-Oxadiazoles: It plays a key role in synthesizing various 1,3,4-oxadiazole derivatives, a class of heterocyclic compounds known for diverse biological activities. [, , , ] * Formation of Benzobisthiazoles: Condensation reactions with substituted terephthalic acids produce benzobisthiazoles, polymers with high thermal stability. []
Q6: Can 4-Chlorobenzoyl chloride be used in Friedel-Crafts reactions?
A6: Yes, it acts as an acylating agent in Friedel-Crafts acylation reactions. For example, it reacts with benzene in the presence of a catalyst like sulfated zirconia to produce 4-chlorobenzophenone, a valuable intermediate in organic synthesis. []
Q7: How do structural modifications of compounds derived from 4-Chlorobenzoyl chloride impact their biological activity?
A7: SAR studies have shown that modifying the substituents on the aromatic ring or the acyl group can significantly influence biological activity: * Electron-withdrawing groups: The presence of a chlorine atom at the para position of the benzoyl group often enhances the biological activity of the resulting compounds, such as in anticancer agents. [, ] * Lipophilicity: Increasing the lipophilicity of the molecule by introducing alkyl or alkoxy groups can improve membrane permeability and potentially enhance biological activity, as seen in CNS depressants. [] * Steric factors: The size and orientation of substituents can impact the compound's ability to interact with its target, influencing its activity and selectivity. []
Q8: Has computational chemistry been employed to study 4-Chlorobenzoyl chloride and its derivatives?
A8: Yes, computational methods like Density Functional Theory (DFT) and Molecular Dynamics simulations have provided valuable insights: * Molecular Geometry Optimization: DFT calculations help determine the optimized geometry of the molecule and its derivatives. [] * Molecular Orbital Analysis: Frontier Molecular Orbital (HOMO-LUMO) analysis predicts reactivity and electronic properties. [] * Molecular Docking: Docking studies predict the binding mode and interactions of 4-Chlorobenzoyl chloride derivatives with their target proteins, aiding in drug design. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

